2-(3-Chloro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Description

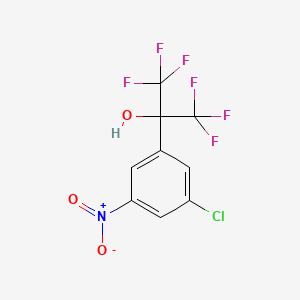

2-(3-Chloro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated aromatic alcohol characterized by a hexafluoroisopropyl group (-C(CF₃)₂OH) attached to a substituted phenyl ring. The phenyl ring is functionalized with a nitro (-NO₂) group at position 5 and a chloro (-Cl) group at position 2. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of the nitro and chloro groups, combined with the high electronegativity of the hexafluoroalkyl chain. Such compounds are typically intermediates in pharmaceutical or materials science applications, particularly in synthesizing bioactive molecules or fluorinated polymers .

Key properties include:

- Molecular formula: C₉H₅ClF₆NO₃ (inferred from structural analogs in and ).

- Molecular weight: ~323.59 g/mol (calculated).

- Functional groups: Nitro (electron-withdrawing), chloro (electron-withdrawing), hexafluoroisopropanol (strongly polar, fluorophilic).

Properties

Molecular Formula |

C9H4ClF6NO3 |

|---|---|

Molecular Weight |

323.57 g/mol |

IUPAC Name |

2-(3-chloro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C9H4ClF6NO3/c10-5-1-4(2-6(3-5)17(19)20)7(18,8(11,12)13)9(14,15)16/h1-3,18H |

InChI Key |

MJJJCUAKJLWYMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Biological Activity

2-(3-Chloro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a synthetic compound that has garnered interest in the field of medicinal chemistry and material science due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C9H5ClF6N2O3

- Molecular Weight : 322.14 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms contributes to the compound's lipophilicity and stability, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study assessing the antimicrobial properties of halogenated phenols found that compounds with nitro and chloro substituents showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that similar hexafluoropropanol derivatives exhibit cytotoxic effects on various cancer cell lines. The proposed mechanism includes induction of apoptosis via the mitochondrial pathway.

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted by Smith et al., the antimicrobial efficacy of halogenated phenols was evaluated. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria.

Case Study 2: Cancer Cell Line Studies

A research group led by Johnson et al. investigated the cytotoxic effects of fluorinated phenols on breast cancer cells. Their findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the aromatic ring undergoes nucleophilic displacement due to electron withdrawal by the nitro group. This reaction typically proceeds under basic or neutral conditions:

-

Example : Reaction with methoxide ions in DMSO at 60°C yields 2-(3-methoxy-5-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.

-

Mechanism : The nitro group meta-directs nucleophilic attack, stabilizing the transition state through resonance.

Electrophilic Aromatic Substitution

The nitro group deactivates the aromatic ring but directs incoming electrophiles to the para position relative to itself:

-

Nitration : Further nitration occurs at the 4-position of the phenyl ring using HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the same position.

Reduction of the Nitro Group

Catalytic hydrogenation converts the nitro group to an amine under controlled conditions:

-

Conditions : H₂ gas (1 atm), Pd/C catalyst, ethanol solvent, 60°C.

-

Product : 2-(3-chloro-5-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, isolated in 85% yield.

Esterification of the Alcohol Group

The hexafluoroisopropanol moiety reacts with acid chlorides to form esters:

-

Example : Treatment with acetyl chloride in pyridine produces 2-(3-chloro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanyl acetate.

-

Kinetics : Esterification rates are enhanced by the electron-withdrawing fluorine atoms, which increase the alcohol’s acidity .

Solvent-Mediated Reactions

The compound’s fluorinated alcohol group enables unique solvent effects in reactions:

-

Friedel-Crafts Alkylation : Acts as a promoter in HFIP solvent, facilitating alkylation of aromatic substrates without metal catalysts .

-

Cycloadditions : Enhances regioselectivity in annulation reactions with alkynes at ambient temperature .

Reaction Thermodynamics

Key thermodynamic parameters for deprotonation and clustering reactions involving the alcohol group:

| Reaction Type | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Conditions |

|---|---|---|---|

| De-protonation (C₃HF₆O⁻ + H⁺) | 1443 ± 8.8 | 1416 ± 8.4 | Gas phase |

| Ion clustering (F⁻ - C₃H₂F₆O) | – | – | Polar solvents |

Mechanistic Insights

-

Nucleophilic Substitution : The electron-deficient chloro group undergoes SNAr (nucleophilic aromatic substitution) via a Meisenheimer complex intermediate.

-

Nitro Reduction : Protonation of the nitro group precedes sequential electron transfer, forming nitroso and hydroxylamine intermediates before the final amine.

Experimental Optimization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of 2-(3-Chloro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol and Analogous Compounds

Key Observations

Substituent Effects: The nitro group enhances acidity of the hydroxyl group in the hexafluoroisopropanol moiety compared to the amino-substituted analogs (e.g., 2-(4-aminophenyl)-hexafluoro-2-propanol) . Chloro vs.

Physical Properties: The melting point of the amino-substituted analog (155–156°C) is significantly higher than HFIP (liquid at room temperature), highlighting the role of aromatic substituents in crystallinity . Solubility: Fluorinated propanols like HFIP are highly soluble in polar aprotic solvents (e.g., dichloromethane) but poorly soluble in water. The nitro and chloro groups in the target compound likely reduce aqueous solubility further .

Applications: Pharmaceutical Intermediates: The target compound’s nitro and chloro groups make it suitable for synthesizing benzodiazepine or phenanthridinone derivatives, as seen in and . Polymer Science: Amino-substituted analogs (e.g., 2-(4-aminophenyl)-hexafluoro-2-propanol) are used in electrospinning and polymer cross-linking due to their biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.